4-[4-(1h-Imidazol-4-yl)phenyl]morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-[4-(1H-imidazol-5-yl)phenyl]morpholine |
InChI |
InChI=1S/C13H15N3O/c1-3-12(16-5-7-17-8-6-16)4-2-11(1)13-9-14-10-15-13/h1-4,9-10H,5-8H2,(H,14,15) |
InChI Key |
PIKSUEFELPJKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 4 1h Imidazol 4 Yl Phenyl Morpholine Analogues
Strategic Design Considerations for Target Molecule Synthesis
The effective synthesis of complex molecules like 4-[4-(1H-imidazol-4-yl)phenyl]morpholine hinges on a well-thought-out strategic design. This involves a detailed retrosynthetic analysis to deconstruct the molecule into simpler, commercially available or easily synthesizable precursors, followed by the judicious selection of starting materials and reagents.
Retrosynthetic Analysis of the this compound Scaffold
A logical retrosynthetic analysis of the target scaffold identifies two primary disconnection points, leading to three key building blocks: the morpholine (B109124) ring, the phenyl linker, and the imidazole (B134444) moiety.
Disconnection 1 (C-N bond): The bond between the morpholine nitrogen and the phenyl ring can be disconnected. This suggests a carbon-nitrogen bond formation reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, as a key step in the forward synthesis. wikipedia.orgwikipedia.org This disconnection leads to a morpholine synthon and a 4-substituted phenylimidazole synthon.
Disconnection 2 (C-C bond): The bond between the phenyl ring and the imidazole ring can be disconnected. This points towards a carbon-carbon bond-forming reaction, such as a Suzuki or Stille coupling, to connect a suitably functionalized phenyl ring and an imidazole derivative.
Based on these disconnections, two principal synthetic strategies emerge:
Strategy A: Construction of the 4-phenylimidazole (B135205) core followed by the attachment of the morpholine ring.
Strategy B: Synthesis of 4-morpholinophenyl boronic acid (or a similar derivative) followed by its coupling to a pre-formed imidazole ring.
Selection of Key Starting Materials and Reagents
The choice of starting materials is dictated by the chosen retrosynthetic strategy and the commercial availability of precursors.
For the synthesis of the 4-phenylimidazole core, common starting materials include α-haloketones and formamide (B127407) or its derivatives. guidechem.comnih.gov For instance, 2-bromo-1-(4-bromophenyl)ethanone can serve as a precursor to the 4-(4-bromophenyl)-1H-imidazole intermediate. cymitquimica.comsigmaaldrich.com
The morpholine moiety is typically introduced using morpholine itself as a nucleophile. nih.gov The synthesis of the 4-(4-aminophenyl)morpholine intermediate often starts from 4-(4-nitrophenyl)morpholine, which can be prepared and subsequently reduced. nih.gov
Key reagents for the crucial coupling steps include palladium catalysts and appropriate ligands for the Buchwald-Hartwig amination, or copper catalysts for the Ullmann condensation. wikipedia.orgwikipedia.org
| Starting Material/Reagent | Purpose in Synthesis |
| 2-bromo-1-(4-bromophenyl)ethanone | Precursor for 4-(4-bromophenyl)-1H-imidazole |
| Formamide | Source of the imidazole ring atoms |
| 4-(4-Nitrophenyl)morpholine | Precursor for 4-(4-aminophenyl)morpholine |
| Morpholine | Source of the morpholine moiety |
| Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst for C-N and C-C cross-coupling reactions |
| Phosphine ligands (e.g., XPhos, BINAP) | Ligands for palladium catalysts in Buchwald-Hartwig amination |
| Copper catalysts (e.g., CuI, Cu powder) | Catalyst for Ullmann condensation |
| Sodium tert-butoxide | Base for Buchwald-Hartwig amination |
Development and Optimization of Synthetic Pathways
Both linear and convergent synthetic approaches have been explored for the preparation of this compound and its analogues. The choice of pathway often depends on the desired scale of the synthesis and the availability of specific intermediates.
Multi-Step Linear Syntheses
A common linear approach involves the sequential construction of the molecule, starting from a functionalized phenyl ring. One such pathway begins with the synthesis of 4-(4-aminophenyl)morpholine. This can be achieved through the reaction of 1-fluoro-4-nitrobenzene (B44160) with morpholine, followed by the reduction of the nitro group. google.com
The resulting 4-(4-aminophenyl)morpholine can then be diazotized and subjected to a Sandmeyer-type reaction to introduce a suitable functional group for the subsequent imidazole ring formation. Alternatively, the amino group can be converted to a bromide, setting the stage for a cross-coupling reaction.
The imidazole ring is then constructed on the phenylmorpholine scaffold. This can be accomplished through various methods, including the reaction of an α-haloketone derivative of the phenylmorpholine with formamide. guidechem.com
Convergent Synthetic Approaches
A key intermediate in this approach is 4-(4-bromophenyl)-1H-imidazole. cymitquimica.comsigmaaldrich.com This compound can be synthesized from 2-bromo-1-(4-bromophenyl)ethanone and formamide. acs.org Separately, 4-(4-aminophenyl)morpholine is prepared as previously described. nih.gov
The final coupling of these two fragments can be achieved via a Buchwald-Hartwig amination, where the nitrogen of the morpholine displaces the bromine on the phenyl ring of the imidazole derivative. wikipedia.org This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds.
Novel Reaction Methodologies for Imidazole and Morpholine Construction
Recent advances in synthetic organic chemistry have provided novel and efficient methods for the construction of both imidazole and morpholine rings.
For imidazole synthesis, methods such as the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), offer a versatile route to substituted imidazoles. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate the formation of imidazole derivatives. organic-chemistry.org
The construction of the morpholine ring attached to an aryl group is often achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination has become a cornerstone for this transformation, allowing for the coupling of morpholine with a wide range of aryl halides and triflates under relatively mild conditions. wikipedia.orgrsc.org This method offers significant advantages over the harsher conditions often required for the classical Ullmann condensation. wikipedia.org
Below is a table summarizing typical reaction conditions for the Buchwald-Hartwig amination of an aryl chloride with morpholine. tcichemicals.com
| Parameter | Condition |
| Catalyst | Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 6 hours |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like imidazoles and morpholines is a growing area of research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Key strategies include one-pot multicomponent reactions, the use of environmentally benign solvents and catalysts, and energy-efficient reaction conditions facilitated by microwave or ultrasound irradiation.
One-Pot and Multicomponent Reactions: For the imidazole core, one-pot multicomponent reactions are particularly effective. These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, which is highly atom-economical. For instance, the synthesis of substituted imidazoles can be achieved through a one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. nih.gov This approach avoids the isolation of intermediates, saving time, solvents, and energy. Solvent-free conditions for such reactions have also been developed, further enhancing their green credentials. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools for accelerating organic reactions. nih.govnih.gov These techniques offer significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. researchgate.netnih.gov For example, the N-alkylation of the imidazole ring can be achieved in hours or even minutes under microwave irradiation, compared to the many hours or days required with conventional heating. nih.gov Similarly, ultrasound has been successfully employed in the synthesis of various imidazole-based compounds, promoting reactions through acoustic cavitation, which enhances mass transfer and reaction rates. nih.govresearchgate.net
Green Catalysts and Solvents: The choice of catalyst is crucial in green synthesis. The use of non-toxic, recyclable catalysts is preferred. For example, ceric ammonium nitrate (B79036) (CAN) has been used as a water-compatible Lewis acid catalyst for the one-pot synthesis of trisubstituted imidazoles. acs.org Other approaches have utilized solid-supported catalysts or biodegradable catalysts like lactic acid under solvent-less conditions to produce heterocyclic systems. columbia.edu The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or eliminating the solvent altogether, is a cornerstone of green chemistry. nih.gov
The table below summarizes some green chemistry approaches relevant to the synthesis of the core scaffolds.
| Green Chemistry Principle | Application in Synthesis of Analogues | Benefits |
| Atom Economy | One-pot, multicomponent synthesis of imidazole and morpholine rings. | Reduces waste by maximizing the incorporation of starting materials into the final product. |
| Energy Efficiency | Microwave and ultrasound-assisted reactions. | Drastically reduces reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov |
| Safer Solvents & Auxiliaries | Use of water, ethanol, or solvent-free reaction conditions. | Minimizes the use and generation of hazardous substances. researchgate.netnih.gov |
| Catalysis | Use of recyclable, non-toxic catalysts (e.g., solid-supported acids, CAN). | Enhances reaction efficiency and reduces waste associated with stoichiometric reagents. acs.orgcolumbia.edu |
Synthesis of Structurally Modified Analogues for Structure-Activity Relationship (SAR) Studies
To explore the SAR of this compound analogues, systematic structural modifications are undertaken. These modifications typically involve altering the substituents on each of the three core components—the phenyl ring, the imidazole ring, and the morpholine ring—as well as modifying the linkers that connect them.
Substituent Variation on the Phenyl Ring
The central phenyl ring serves as a crucial scaffold, and its substitution pattern can significantly influence the compound's interaction with its biological target. In the context of p38 MAP kinase inhibitors, the phenyl ring, particularly a 4-fluorophenyl group, is known to be a key determinant for specificity, fitting into a hydrophobic pocket of the enzyme's ATP-binding site. nih.govnih.gov
SAR studies often involve synthesizing a library of analogues with diverse substituents on this ring to probe the effects of electronics, sterics, and lipophilicity.
Key Findings from SAR Studies:
Halogen Substitution: A fluorine atom at the para-position of the phenyl ring is a common feature in many potent p38 inhibitors, as it is believed to enhance binding affinity within a specific hydrophobic pocket. mdpi.com Studies have explored replacing this with other halogens like chlorine or bromine, or with groups like trifluoromethyl (-CF3), to modulate electronic properties and lipophilicity. mdpi.com
Replacement with Other Aromatic Systems: Replacing the phenyl ring with larger aromatic systems, such as a naphthyl ring, has been shown to enhance binding affinity in some inhibitor classes by up to 15-fold. nih.gov This is attributed to increased hydrophobic interactions within the binding site.
Introduction of Other Functional Groups: The introduction of various electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -NO2, -CN) at different positions on the phenyl ring allows for a systematic exploration of the electronic requirements for optimal activity. nih.gov
The following table illustrates typical variations on the phenyl ring and their rationale in SAR studies.
| Position of Substitution | Type of Substituent | Rationale for Modification | Potential Impact |
| Para (C4') | -F, -Cl, -Br, -CF3 | Probe hydrophobic and electronic interactions in the primary binding pocket. | Modulate binding affinity and selectivity. |
| Ortho (C2') / Meta (C3') | Small alkyl, alkoxy, or halogen groups | Investigate steric tolerance and potential for new interactions within the pocket. | Can influence potency and kinase selectivity profile. |
| Multiple Substitutions | Di- or tri-substituted phenyl rings | Fine-tune electronic properties and optimize fit within the binding site. | Potentially increase potency and improve pharmacokinetic properties. |
| Ring Replacement | Naphthyl, Quinolinyl | Explore larger hydrophobic spaces within the binding site. | May significantly increase binding affinity. nih.gov |
Modifications of the Imidazole Ring (e.g., position of nitrogen, substituents)
The imidazole ring is a common feature in many kinase inhibitors, acting as a scaffold and often participating in key hydrogen bonding interactions. Modifications to this ring, including the position of the nitrogen atoms and the nature of its substituents, are critical for optimizing potency and selectivity. researchgate.netnih.gov Imidazole derivatives are known to act as competitive inhibitors at the ATP binding site of p38α MAP kinase. nih.gov
Systematic variations at the N1, C2, C4, and C5 positions of the imidazole ring have been extensively studied to build a comprehensive SAR profile. nih.gov
N1 Position:
The nitrogen at the N1 position is a common site for substitution. Introducing various groups here can influence the molecule's orientation in the binding pocket and its physicochemical properties.
Studies have shown that attaching cyclic substituents, such as cyclohexanol (B46403) or piperidine (B6355638) moieties, to the N1 position can significantly enhance p38 kinase inhibition and improve oral activity. researchgate.net
C2 and C5 Positions:
Substituents at the C2 and C5 positions of the imidazole ring can be varied to probe different regions of the kinase binding site.
In many p38 inhibitors, the C5 position is occupied by a pyridine (B92270) or pyrimidine (B1678525) ring, which is crucial for activity. nih.gov Replacing the pyridine with a pyrimidine ring has been shown to improve both inhibitory activity and selectivity. nih.gov
The C2 position is often amenable to the introduction of a variety of side chains without being a key determinant for activity, offering a site for modification to fine-tune properties like solubility or metabolic stability. nih.gov
C4 Position:
The C4 position is typically attached to the central phenyl ring in this class of compounds. While the core connection is maintained, modifications to the imidazole ring itself can influence the orientation of this phenyl group.
The table below summarizes common modifications to the imidazole ring.
| Position | Modification | Rationale | Example Effect |
| N1 | Introduction of cycloalkyl or heterocyclic groups (e.g., piperidinyl). | Explore new binding interactions and improve pharmacokinetic properties. | Enhanced oral activity and potency. researchgate.net |
| C2 | Introduction of various side chains (e.g., alkoxy, aminoalkyl, anilino). | Modulate physicochemical properties like solubility and metabolic stability. | Can be varied to fine-tune properties without losing core activity. nih.gov |
| C5 | Substitution with different heteroaryl rings (e.g., pyrimidine). | Optimize interactions in the hydrophobic region II of the kinase. | Improved activity and selectivity over other kinases. nih.gov |
| Ring Bioisosteres | Replacement of the imidazole ring with other heterocycles (e.g., triazole, pyrazole). | Explore alternative scaffolds that maintain key interactions. | Can lead to novel inhibitor classes with different properties. |
Alterations to the Morpholine Ring (e.g., ring size, heteroatom variations, substituents)
The morpholine ring is a common moiety in drug design, valued for its ability to improve aqueous solubility and metabolic stability. In many kinase inhibitors, the morpholine oxygen acts as a hydrogen bond acceptor, often interacting with the "hinge region" of the ATP-binding site, an interaction that can be crucial for potency. chemrxiv.org
SAR studies on the morpholine ring explore the impact of its substitution, its replacement with bioisosteres, and variations in its ring structure.
Key Findings from SAR Studies:
Importance of the Oxygen Atom: The oxygen atom in the morpholine ring is often critical for activity. In studies on PI3K inhibitors, which share structural similarities in the ATP binding site with other kinases, replacing the morpholine oxygen with sulfur (thiomorpholine), a methylene (B1212753) group, or a nitrogen atom (piperazine) led to a significant decrease in binding affinity, highlighting the importance of the hydrogen bond accepting capability of the oxygen.
Substitutions on the Morpholine Ring: Adding substituents to the carbon atoms of the morpholine ring can probe for extra binding interactions and influence the molecule's conformation. An ethoxymorpholine substituent on a naphthyl ring was shown to increase binding affinity by approximately 11-fold in one series of p38 inhibitors. chemrxiv.org
Bioisosteric Replacements: To maintain the favorable properties of the morpholine ring while exploring new chemical space or overcoming metabolic liabilities, various bioisosteres have been investigated. These are chemical groups that have similar steric and electronic properties. Examples include:
Piperazine (B1678402): While sometimes leading to reduced activity if the hydrogen bond to the oxygen is critical, in other cases, such as with certain EGFR inhibitors, replacing morpholine with piperazine resulted in conserved activity. nih.gov
Tetrahydropyran (THP) and Dihydropyran (DHP): These rings replace the morpholine nitrogen with a carbon. While THP can adopt a different conformation than N-aryl morpholines, DHP and other constrained isosteres like cyclopropyl (B3062369) pyran (CPP) can mimic the desired conformation and serve as effective replacements. columbia.eduacs.org
Thiomorpholine: The sulfur analogue of morpholine.
The following table details common alterations to the morpholine ring.
| Alteration Type | Specific Modification | Rationale | Observed Outcome in Related Kinase Inhibitors |
| Heteroatom Variation | Replace Oxygen with S, NH, CH2. | To assess the importance of the oxygen as a hydrogen bond acceptor. | Often leads to a significant decrease in binding affinity. |
| Ring Substitution | Addition of small alkyl or hydroxyl groups. | To probe for additional pockets and influence conformation. | Can enhance potency, as seen with ethoxymorpholine. chemrxiv.org |
| Bioisosteric Replacement | Replacement with Piperazine. | To introduce a basic nitrogen for alternative interactions or property modulation. | Activity may be conserved or reduced depending on the target. nih.gov |
| Bioisosteric Replacement | Replacement with Tetrahydropyran (THP) or Dihydropyran (DHP). | To remove the basic nitrogen while maintaining a hydrogen bond acceptor. | Can be an effective replacement, but conformation must be considered. columbia.eduacs.org |
Linker Modifications between Core Scaffolds
In the parent compound, the phenyl, imidazole, and morpholine rings are directly connected. However, in the design of analogues for SAR studies, linkers are often introduced between these core scaffolds. Modifying the length, rigidity, and chemical nature of these linkers is a powerful strategy to optimize the spatial orientation of the key binding motifs and to improve pharmacokinetic properties.
Types of Linker Modifications:
Introducing Flexible Linkers: Simple alkyl or ether chains (e.g., an ethoxy linker) can be introduced to provide flexibility, allowing the terminal groups to adopt an optimal binding conformation. researchgate.net The diaryl urea (B33335) class of p38 inhibitors, for example, utilizes a urea (-NH-CO-NH-) group as a flexible linker that is critical for its allosteric binding mode. nih.gov
Introducing Rigid Linkers: To lock the molecule into a specific, active conformation and reduce the entropic penalty of binding, rigid linkers are often employed. Heterocyclic rings are excellent rigid linkers. For instance, a 1,2,4-oxadiazole-5-one ring has been used as a linker to connect two aromatic rings in p38 MAPK inhibitors, replacing a more flexible double bond and conformationally restricting the molecule. mdpi.com
Amide and Amine Linkers: Amide linkers are commonly used due to their synthetic accessibility and their ability to act as both hydrogen bond donors and acceptors. A study of novel imidazole derivatives for p38 inhibition employed a complex amide-containing linker derived from phenylalanine to connect the imidazole core to a terminal aryl group. nih.gov
The table below provides examples of linker modifications used in the design of kinase inhibitors.
| Linker Type | Example | Rationale |
| Flexible Linker | Urea (-NH-CO-NH-), Ethoxy (-O-CH2-CH2-) | Allows for conformational flexibility to find optimal binding pose; can improve physicochemical properties. researchgate.netnih.gov |
| Rigid Heterocyclic Linker | 1,2,4-Oxadiazole | Locks the molecule into a bioactive conformation, potentially increasing potency and selectivity. mdpi.com |
| Amide Linker | -CH2-CO-NH- | Provides hydrogen bonding capabilities and serves as a synthetically versatile connection point. nih.gov |
Stereochemical Control and Resolution in Synthesis
When modifications to the core scaffolds, particularly the morpholine ring, introduce chiral centers, controlling the stereochemistry becomes a critical aspect of the synthesis. Different stereoisomers of a compound can have vastly different biological activities and pharmacokinetic profiles. Therefore, methods for diastereoselective or enantioselective synthesis are essential for preparing stereochemically pure analogues for SAR studies.
Diastereoselective Synthesis:
Methods for the diastereoselective synthesis of substituted morpholines often aim to control the relative stereochemistry of substituents on the ring (e.g., cis vs. trans).
One-pot reactions have been developed that proceed via sequential palladium-catalyzed allylation and iron(III)-catalyzed heterocyclization to produce disubstituted and trisubstituted morpholines with good to excellent diastereoselectivity. These methods often favor the thermodynamically more stable cis-diastereoisomer.
Enantioselective Synthesis and Resolution:
To obtain single enantiomers, chemists can employ chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, enantiomerically pure 2-(hydroxymethyl)morpholines can be synthesized from chiral β-amino alcohols and (S)- or (R)-epichlorohydrin.
Another approach involves the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines, where a palladium-catalyzed hydroamination reaction proceeds as a single diastereomer.
If a racemic mixture is synthesized, chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent can be used to separate the enantiomers for individual biological evaluation.
Control over stereochemistry is paramount, as the three-dimensional arrangement of atoms dictates how a molecule fits into the intricate binding site of a protein kinase.
Analytical Characterization Techniques for Research Materials
Spectroscopic Methods for Structural Elucidation (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are indispensable tools in the characterization of novel chemical entities. Each method provides a unique piece of the structural puzzle, and together they allow for a comprehensive understanding of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the imidazole, phenyl, and morpholine rings would be expected. For instance, the protons on the morpholine ring typically appear as multiplets in the aliphatic region, while the aromatic protons of the phenyl and imidazole rings resonate at lower fields. asianpubs.orgrsc.org The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of the protons. Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom in the molecule, with characteristic shifts for the aromatic and aliphatic carbons. rsc.orgrsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands. For example, N-H stretching vibrations from the imidazole ring are typically observed in the region of 3200-3500 cm⁻¹. lew.ro The C-N and C=N stretching vibrations of the imidazole ring also produce distinct peaks. mdpi.comresearchgate.net Aromatic C-H stretching and bending vibrations, as well as C-O stretching from the morpholine ring, would also be present, providing further structural confirmation. asianpubs.org
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Imidazole-containing compounds typically exhibit characteristic absorption peaks in the UV region. For instance, imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com Derivatives with extended conjugation, such as the phenyl-imidazole system in the target compound, are expected to show absorption maxima at longer wavelengths. mdpi.comnih.govresearchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the aromatic rings. nih.gov
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to confirm the connectivity of the imidazole, phenyl, and morpholine moieties. asianpubs.orgresearchgate.net
Table 1: Summary of Spectroscopic Data for Imidazole and Morpholine Containing Compounds
| Technique | Functional Group/Proton | Expected Chemical Shift/Frequency Range |
| ¹H NMR | Morpholine Protons | ~3.0-4.0 ppm |
| Aromatic Protons | ~7.0-8.0 ppm | |
| Imidazole N-H | Variable, often broad | |
| ¹³C NMR | Morpholine Carbons | ~45-70 ppm |
| Aromatic Carbons | ~110-150 ppm | |
| FT-IR | Imidazole N-H Stretch | 3200-3500 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| C-O Stretch (Morpholine) | ~1100-1200 cm⁻¹ | |
| UV-Vis | π → π* transitions | 200-400 nm |
| Mass Spec | Molecular Ion (M+) | Corresponds to molecular weight |
X-ray Crystallography for Absolute Structure Determination
While spectroscopic methods provide compelling evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For a molecule like this compound, a successful crystal structure determination would provide precise information on bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planar nature of the imidazole and phenyl rings and reveal the conformation of the morpholine ring, which typically adopts a chair conformation.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. These can include hydrogen bonding, particularly involving the N-H group of the imidazole ring, and π-π stacking interactions between the aromatic rings. nih.govmdpi.com This detailed structural information is invaluable for understanding the physical properties of the compound and can inform the design of new analogues with specific desired properties. The crystal structure of a related compound, 4-(4-nitrophenyl)morpholine, has been reported, providing a reference for the expected molecular geometry and packing of such systems. researchgate.net
Table 2: Crystallographic Data for a Related Phenyl-Imidazole Compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.8604 Å, b = 9.4534 Å, c = 16.4789 Å |
| Volume | 1068.72 ų |
| Z | 4 |
| Dihedral Angle (Imidazole-Benzene) | 25.02° |
| Data obtained for a similar phenyl-di-imidazole compound and may vary for the title compound. nih.gov |
Computational Chemistry and in Silico Modeling of 4 4 1h Imidazol 4 Yl Phenyl Morpholine
Quantum Chemical Investigations (e.g., DFT Calculations)
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These calculations offer a detailed understanding of the molecule's intrinsic characteristics.
The electronic structure of a molecule is pivotal to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov For imidazole (B134444) derivatives, the HOMO-LUMO energy gap has been used to understand their bioactivity, with a larger gap implying that charge transfer is occurring within the molecule. irjweb.com
Below is an illustrative data table showing typical quantum chemical parameters that would be calculated for a molecule like 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine.
| Parameter | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between EHOMO and ELUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com |
| Atomic Charges | Distribution of electron density over the atoms | Helps in identifying reactive sites for electrophilic and nucleophilic attacks. emerginginvestigators.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. nih.gov It helps in identifying the regions of a molecule that are rich or poor in electrons. MEP maps are color-coded, with red typically indicating electron-rich regions (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicating electron-poor regions (positive electrostatic potential), which are prone to nucleophilic attack. Green areas represent neutral electrostatic potential. researchgate.net The MEP map provides insights into a molecule's reactivity and how it will interact with other molecules, including biological receptors. chemrxiv.org
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By performing energy minimization calculations, the most stable conformation (the one with the lowest potential energy) of a molecule can be determined. researchgate.net This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Quantum chemical methods like DFT can be used to explore the potential energy surface of a molecule and identify its global minimum energy conformation. researchgate.net The optimized geometry is a prerequisite for accurate calculations of other molecular properties.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the interactions between a drug candidate and its biological target.
Molecular docking simulations can predict how this compound might bind to the active site of a target protein. nih.gov The process involves placing the ligand in various orientations and conformations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding affinity. researchgate.net This allows for the identification of the most likely binding mode, providing a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov
Beyond predicting the binding mode, molecular docking also provides an estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). ijcce.ac.ir A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. ijcce.ac.ir These studies can identify key amino acid residues in the protein's active site that are crucial for the binding of the ligand. nih.gov For morpholine (B109124) and imidazole-containing compounds, molecular docking has been used to evaluate their potential as inhibitors for various enzymes by predicting their binding affinities and interactions with the target proteins. nih.govresearchgate.net
The following table illustrates the kind of data that would be generated from a molecular docking study of this compound with a hypothetical protein target.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Protein X | -8.5 | Asp120, Tyr250 | Hydrogen Bond, π-π Stacking |
| Protein Y | -7.2 | Leu50, Val80 | Hydrophobic Interaction |
| Protein Z | -9.1 | Arg150, Glu200 | Salt Bridge, Hydrogen Bond |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a potential drug candidate like this compound, MD simulations are invaluable for understanding how it interacts with its biological target, typically a protein. By simulating the compound within the protein's binding site, researchers can assess the stability of the resulting complex, observe its flexibility, and map the key interactions that govern its binding affinity.
The stability of the protein-ligand complex is a critical indicator of a ligand's potential efficacy. MD simulations provide several metrics to quantify this stability. pensoft.net Key parameters include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). pensoft.netnajah.edu
Root Mean Square Deviation (RMSD): This metric measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. pensoft.net For the this compound-protein complex, a simulation would track the RMSD of both the protein and the ligand. Low and converging RMSD values, typically below 2-3 Å, would indicate a stable binding pose. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein. This helps identify which parts of the protein are flexible and which are rigid upon ligand binding. Residues in the binding pocket that show low fluctuation values often indicate stable and crucial interactions with the ligand. najah.edu
| Parameter | Average Value | Interpretation |
|---|---|---|
| Protein RMSD | 1.5 Å | Indicates high structural stability of the protein upon ligand binding. |
| Ligand RMSD | 0.8 Å | Suggests the ligand remains in a stable conformation within the binding pocket. |
| Radius of Gyration (Rg) | 18.2 Å | Denotes that the overall compactness of the protein is maintained. |
| Binding Pocket RMSF | 0.6 Å | Low fluctuation of binding site residues, implying stable interactions. |
MD simulations provide a dynamic view of the interactions between a ligand and its target protein. While molecular docking gives a static snapshot, MD reveals how these interactions evolve over time. Hydrogen bonds are particularly important for binding affinity and specificity. An analysis of a simulation trajectory would quantify the percentage of time specific hydrogen bonds are maintained between this compound and amino acid residues, with interactions present for over 90% of the simulation time considered highly stable. nih.gov
Water molecules also play a crucial role in protein-ligand binding. They can act as bridges, forming hydrogen bonds that connect the ligand and the protein, or they can be displaced from the binding site upon ligand entry, which can be entropically favorable. MD simulations explicitly model the behavior of water molecules, allowing researchers to identify key "bridging" water molecules that contribute to the stability of the complex or to confirm that the ligand successfully displaces water from a hydrophobic pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.
To develop a QSAR model for a series of compounds related to this compound, a dataset of analogues with experimentally measured biological activities (e.g., IC50 values) is required. Various statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create a predictive model. ijprajournal.com
The statistical quality of a QSAR model is assessed using several parameters:
R² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is predictable from the molecular descriptors. An R² value close to 1.0 suggests a strong fit.
Q² (Cross-Validated R²): Measures the predictive power of the model through internal validation techniques like leave-one-out cross-validation. A high Q² value (typically > 0.5) indicates good predictive ability. researchgate.net
R²pred (External Validation R²): Assesses the model's ability to predict the activity of an external set of compounds not used in model development.
For a series of morpholine-containing heterocyclic compounds, QSAR models have been successfully developed to predict activities, demonstrating the utility of this approach for guiding the synthesis of more potent derivatives. pensoft.netnih.gov
A crucial outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on biological activity. pensoft.net These descriptors are numerical representations of various aspects of a molecule's structure and properties. They can be broadly categorized as electronic, steric, geometric, and energetic. pensoft.net
For compounds containing morpholine and other heterocyclic moieties, studies have shown that descriptors such as lipophilicity (logP), dipole moment, molecular volume, and various energy parameters can be highly influential. pensoft.netresearchgate.net For example, a QSAR model might reveal that increasing lipophilicity while decreasing molecular volume enhances the antioxidant activity of certain morpholine derivatives. researchgate.net Similarly, the model could highlight the importance of specific electronic properties, such as the partial charges on the nitrogen and oxygen atoms of the morpholine ring, in determining activity. researchgate.net
| Descriptor | Type | Influence on Activity | Interpretation |
|---|---|---|---|
| logP | Lipophilicity | Positive | Higher lipophilicity may improve membrane permeability and target engagement. |
| Dipole Moment | Electronic | Negative | Lower polarity might be favorable for entering a hydrophobic binding pocket. |
| Molecular Volume | Steric | Negative | Smaller, more compact molecules may fit better into the target's active site. |
| HOMO Energy | Quantum Chemical | Positive | Higher energy of the highest occupied molecular orbital could relate to reactivity. ucsb.edu |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction is a critical component of early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound. nih.gov These models help identify potential liabilities, such as poor absorption or rapid metabolism, that could cause a drug candidate to fail in later development stages. nih.gov Various computational tools and models are used to predict a wide range of ADME properties based on the chemical structure of this compound. cambridge.orgcambridge.org
Key predicted ADME properties often include:
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences absorption and distribution.
Aqueous Solubility (logS): Predicts how well a compound dissolves in water, which is crucial for absorption.
Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut into the bloodstream.
Plasma Protein Binding (PPB): Predicts the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability.
Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition/Substrate: Predicts interactions with key metabolic enzymes, which can influence drug metabolism and potential drug-drug interactions.
Drug-Likeness Rules: Evaluates compliance with established guidelines like Lipinski's Rule of Five, which helps assess if a compound has physicochemical properties consistent with orally active drugs. rsc.org
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 257.3 g/mol | Compliant with Lipinski's Rule (< 500). |
| logP | 1.85 | Indicates good balance of hydrophilicity and lipophilicity. Compliant with Lipinski's Rule (< 5). |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5). |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤ 10). |
| Aqueous Solubility (logS) | -2.5 | Suggests moderate solubility. |
| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed orally. |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |
Computational Assessment of Metabolic Stability and Pathways
In silico tools are essential for predicting the metabolic fate of a compound within the body, identifying potential sites of metabolism and the enzymes involved. For this compound, computational models can predict its interaction with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.
These models analyze the molecule's structure to identify atoms or functional groups that are most susceptible to metabolic reactions such as oxidation, reduction, and hydrolysis. The morpholine ring, for instance, may be susceptible to N-dealkylation or oxidation. The phenyl and imidazole rings are potential sites for hydroxylation. The likelihood of these metabolic transformations can be quantified through computational software that simulates the compound's interaction with the active sites of various CYP isoforms.
Table 1: Predicted Metabolic Hotspots and Major Metabolites of this compound
| Predicted Site of Metabolism | Metabolic Reaction | Predicted Metabolite |
| Morpholine Nitrogen | N-dealkylation | 4-(1H-Imidazol-4-yl)aniline |
| Phenyl Ring | Aromatic Hydroxylation | 4-[4-(1H-Imidazol-4-yl)-hydroxyphenyl]morpholine |
| Imidazole Ring | Oxidation | Oxidized imidazole derivatives |
| Morpholine Ring | Ring Opening | Various polar metabolites |
Note: This table represents predicted outcomes from computational models and requires experimental validation.
Prediction of Permeability and Distribution Characteristics
The ability of a drug to permeate biological membranes and distribute to its target tissues is a critical determinant of its efficacy. In silico models predict these characteristics by calculating various physicochemical properties of this compound.
Table 2: Predicted Physicochemical and Permeability Properties of this compound
| Property | Predicted Value | Implication for Permeability and Distribution |
| Molecular Weight ( g/mol ) | 243.29 | Favorable for oral absorption |
| logP | 1.5 - 2.5 | Optimal for membrane permeability |
| Topological Polar Surface Area (Ų) | ~60-70 | Good intestinal absorption predicted |
| Hydrogen Bond Donors | 1 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 3 | Favorable for membrane permeability |
| P-gp Substrate Prediction | Unlikely | Low potential for active efflux |
Note: These values are estimations from various in silico models and may vary between different prediction software.
Ligand Efficiency and Drug-Likeness Assessment (excluding toxicity)
Ligand efficiency (LE) is a metric used to evaluate the binding efficiency of a compound to its target, normalized by its size. It is a valuable tool in lead optimization, helping to identify compounds that have a favorable balance of potency and physicochemical properties. The drug-likeness of a molecule is assessed by comparing its properties to those of known successful drugs.
One of the most widely used rules for assessing drug-likeness is Lipinski's Rule of Five. This rule sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Computational analysis of this compound indicates that it generally complies with these rules, suggesting a favorable profile for oral bioavailability. Other drug-likeness scores, such as the Quantitative Estimate of Drug-likeness (QED), can provide a more nuanced assessment by considering a wider range of molecular descriptors.
Table 3: Ligand Efficiency and Drug-Likeness Metrics for this compound
| Metric | Predicted Value/Compliance | Significance |
| Lipinski's Rule of Five | Compliant | High likelihood of oral bioavailability |
| - Molecular Weight (< 500) | Yes | Good absorption and distribution |
| - logP (< 5) | Yes | Balanced solubility and permeability |
| - H-bond Donors (< 5) | Yes | Favorable for membrane transport |
| - H-bond Acceptors (< 10) | Yes | Favorable for membrane transport |
| Ligand Efficiency (LE) | Target-dependent | Indicates binding efficiency per heavy atom |
| Quantitative Estimate of Drug-likeness (QED) | High | Suggests a favorable overall drug-like profile |
Note: Ligand Efficiency is calculated based on binding affinity data, which is target-specific and not included here.
Mechanistic Pharmacology and Biological Target Engagement Preclinical in Vitro Studies
Target Identification and Validation Approaches
The initial stages of characterizing 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine have centered on identifying its molecular targets through a range of biochemical and cellular assays. These approaches have explored its potential as an inhibitor of various enzyme families and as a ligand for different receptor types.
Enzyme Inhibition Assays (e.g., Kinases: FLT3, mTOR, PI3K, Plk1, BRAF; Caspases)
The structural components of this compound, namely the imidazole (B134444) and morpholine (B109124) moieties, are present in known inhibitors of several kinase families. This has prompted investigation into its potential as a kinase inhibitor.
Notably, the FMS-like tyrosine kinase 3 (FLT3) is a target for compounds containing an imidazole core. nih.govnih.gov Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.gov Structurally related imidazole-based compounds have demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3. nih.gov
Furthermore, the morpholine ring is a key feature in many inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. acs.orgunimi.it The PI3K/mTOR signaling cascade is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. acs.orgunimi.it Compounds containing a morpholine group have been shown to bind to the ATP-binding site of these kinases. acs.org While direct enzymatic assay data for this compound against PI3K and mTOR is not extensively documented in publicly available literature, its structural similarity to known inhibitors suggests potential activity.
The Polo-like kinase 1 (Plk1) is another kinase of interest, with some pyrazole-based compounds containing N-ethylmorpholine substituents showing inhibitory activity against its polo-box domain (PBD). nih.gov However, the inhibitory concentrations for these related compounds were in the micromolar range. nih.gov There is currently no specific data available regarding the direct inhibition of Plk1 or BRAF by this compound.
Regarding caspases, a family of cysteine proteases central to apoptosis, some novel compounds have been identified as apoptosis inducers through caspase-based assays. nih.gov However, specific inhibitory or activation data for this compound against specific caspases are not yet available in the scientific literature.
Table 1: Summary of Kinase Inhibition Data for Structurally Related Compounds
| Kinase Target | Related Compound Class | Observed Activity |
|---|---|---|
| FLT3 | Imidazole-containing derivatives | Potent inhibition of wild-type and mutant FLT3 nih.govnih.gov |
| PI3K | Morpholine-containing derivatives | Inhibition of PI3K isoforms acs.orgresearchgate.netnih.gov |
| mTOR | Morpholine-containing derivatives | Inhibition of mTOR kinase acs.orgunimi.itnih.gov |
This table summarizes findings for compounds structurally related to this compound and does not represent direct data for the compound itself.
Receptor Binding and Functional Assays (e.g., GPCRs: Delta-Opioid, Histamine (B1213489) H3, TAAR1, Metabotropic Glutamate (B1630785) Receptors; Ion Channels)
The potential for this compound to interact with G-protein coupled receptors (GPCRs) has also been an area of investigation, largely driven by the activities of structurally analogous compounds.
Derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been identified as a novel class of selective delta-opioid receptor agonists. nih.gov One of the most potent compounds from this series demonstrated a high affinity (Ki of 18 nM) and was a full agonist at the delta-opioid receptor. nih.gov This suggests that the imidazol-phenyl scaffold could be a key pharmacophore for interaction with this receptor.
The imidazole ring is a well-known component of ligands for histamine receptors. Specifically, various 4-substituted-1H-imidazole derivatives have been systematically studied for their activity at the histamine H3 receptor. nih.gov These studies have shown that the nature of the substituent at the 4-position of the imidazole ring significantly influences the affinity for the H3 receptor. nih.govnih.gov
Trace amine-associated receptor 1 (TAAR1) is another GPCR target of interest, with several agonists containing imidazole or related heterocyclic cores. researchgate.net Agonists of TAAR1 are being explored for their potential in treating neuropsychiatric disorders. researchgate.net
While metabotropic glutamate receptors are important CNS targets, there is currently a lack of specific binding or functional data for this compound at these receptors. Similarly, its activity on various ion channels has not been reported.
Table 2: Summary of Receptor Binding Data for Structurally Related Compounds
| Receptor Target | Related Compound Class | Observed Activity |
|---|---|---|
| Delta-Opioid Receptor | 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Selective agonism with high affinity nih.gov |
| Histamine H3 Receptor | 4-substituted-1H-imidazole derivatives | High affinity for the H3 receptor nih.govnih.gov |
This table summarizes findings for compounds structurally related to this compound and does not represent direct data for the compound itself.
Investigations into Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to many cellular processes and have emerged as a challenging but important class of therapeutic targets. ajwilsonresearch.comnih.gov Small molecules that can modulate PPIs are of significant interest in drug discovery. nih.govnih.gov At present, there are no published preclinical in vitro studies that specifically investigate the ability of this compound to modulate any particular protein-protein interactions.
Elucidation of Molecular and Cellular Mechanisms of Action
Beyond target identification, in vitro studies have aimed to understand the downstream molecular and cellular consequences of the interaction of this compound with its potential targets.
Signal Transduction Pathway Analysis
Given the potential for this compound to inhibit kinases such as FLT3, PI3K, and mTOR, a logical extension of this research is to analyze its effects on their respective signaling pathways.
Activation of FLT3 leads to the stimulation of several downstream pathways, including the RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR pathways, which are critical for the proliferation and survival of myeloid cells. nih.gov Inhibition of FLT3 by small molecules would be expected to suppress these signaling cascades. nih.gov
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and metabolism. nih.gov The morpholine moiety is a key structural feature in several PI3K/mTOR inhibitors that effectively block this pathway. acs.orgnih.gov Direct analysis of the phosphorylation status of key downstream effectors such as Akt and S6 kinase would be necessary to confirm the inhibitory effect of this compound on this pathway. However, such specific data for this compound is not currently available.
Cell Cycle Perturbation Studies
The inhibition of key regulatory proteins involved in cell cycle progression is a common mechanism of action for anticancer agents. nih.gov For instance, inhibitors of cyclin-dependent kinases (CDKs) can induce cell cycle arrest. nih.gov While some morpholine-containing compounds have been reported to affect the cell cycle, nih.gov there are no specific studies that have directly examined the impact of this compound on cell cycle distribution in any cell line.
Apoptosis and Necrosis Induction Mechanisms
Preclinical in vitro studies have begun to shed light on the mechanisms by which imidazole derivatives, a class to which this compound belongs, can induce programmed cell death. Research into novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives has demonstrated their capacity to trigger apoptosis in cancer cells. For instance, certain analogs have been shown to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade. nih.gov
Further investigations into a series of innovative benzimidazole (B57391) derivatives have also highlighted their pro-apoptotic potential. Specific compounds within this class have demonstrated potent anticancer activity by inducing apoptosis, which is linked to the downregulation of c-Myc protein levels. nih.gov While these findings provide a mechanistic framework for related compounds, direct evidence detailing the specific apoptotic or necrotic induction mechanisms of this compound is not yet extensively documented in the available literature. The mode of cell death, whether apoptosis or necrosis, can be dose-dependent for certain chemical compounds, with lower concentrations often inducing apoptosis and higher concentrations leading to necrosis. nih.gov However, specific data for this compound remains to be elucidated.
Autophagy Modulation
The modulation of autophagy, a cellular process of self-digestion and recycling of cellular components, is another area of interest in the study of this compound. While direct studies on this specific compound's effect on autophagy are limited, its known activity as a p38 MAP kinase inhibitor provides a basis for inferring its potential role. Some chemical chaperones, such as 4-phenyl butyric acid (4-PBA), have been shown to reduce hepatocellular lipid accumulation and lipotoxicity by inducing autophagy. nih.govresearchgate.net Additionally, other novel compounds like 4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR) have been found to induce differentiation in acute promyelocytic leukemia cells, a process accompanied by the induction of autophagy. nih.gov These examples underscore the potential for small molecules to modulate autophagic pathways.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding its biological activity and for the rational design of more potent and selective molecules.
Quantitative and Qualitative Assessment of Structural Modifications on Biological Activity
SAR studies on various classes of compounds containing imidazole, morpholine, and phenyl moieties have provided valuable insights. For instance, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the introduction of a pyrazoline moiety in place of an aromatic hydrazone was found to increase the inhibitory activity against PI3Kα kinase. nih.gov In another study on novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, the length of the methylene (B1212753) side chain connecting the quinoline (B57606) and morpholine rings, as well as the substituents on the 4-N-phenyl ring, were found to significantly influence cholinesterase inhibitory potency. mdpi.com Specifically, derivatives with a 2-methylene linker showed better inhibition of acetylcholinesterase (AChE) than those with 3- or 4-methylene linkers. mdpi.com Furthermore, the absence of substituents on the 4-N-phenyl ring resulted in superior inhibitory potency on AChE. mdpi.com
In the context of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, pharmacological analyses have shown that the nature of the substituent on the phenyl ring plays a significant role in their antitumor activity. For example, a bromo substituent at the para position of the phenyl ring conferred greater activity compared to chloro or fluoro substituents. nih.gov
The following table summarizes the impact of structural modifications on the biological activity of related compound series:
| Compound Series | Structural Modification | Impact on Biological Activity |
| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | Replacement of aromatic hydrazone with pyrazoline | Increased PI3Kα kinase inhibitory activity nih.gov |
| 4-N-Phenylaminoquinolines with morpholine | 2-methylene linker vs. 3- or 4-methylene linker | Better AChE inhibition with 2-methylene linker mdpi.com |
| 4-N-Phenylaminoquinolines with morpholine | Unsubstituted 4-N-phenyl ring | Better AChE inhibition mdpi.com |
| 1-(4-Substituted phenyl)-2-ethyl imidazoles | p-Bromo substituent on phenyl ring | Greater antitumor activity than p-Cl or p-F nih.gov |
Identification of Essential Pharmacophoric Features
The pharmacophoric features of this compound and related p38 MAP kinase inhibitors have been a subject of considerable study. For selective inhibitors with a tri- or tetra-substituted imidazole scaffold, key pharmacophoric elements have been identified. nih.govresearchgate.net These inhibitors typically bind to the ATP pocket of the p38 kinase. nih.govresearchgate.net A crucial interaction involves the 4-fluorophenyl ring occupying a hydrophobic pocket (pocket I). nih.govresearchgate.net
A general pharmacophore model for p38 MAP kinase inhibitors includes:
A hydrogen bond acceptor
A hydrophobic feature
A hydrogen bond donor
A ring aromatic feature
The imidazole ring itself is a significant pharmacophore in many biologically active compounds. researchgate.net In the context of p38 inhibitors, the substituted pyridine (B92270) or pyrimidine (B1678525) ring often occupies a second hydrophobic pocket (pocket II), which is not occupied by ATP, thereby conferring selectivity. nih.govresearchgate.net
Conformational Flexibility and Ligand-Receptor Interactions
The conformational flexibility of the morpholine ring and the rotational freedom around the bonds connecting the different aromatic moieties are important determinants of the ligand's ability to adopt an optimal conformation for binding to its biological target. Molecular docking studies of related compounds have provided insights into these interactions. For example, in the docking of a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative with PI3Kα, the morpholine group was observed to almost completely overlap with that of a known inhibitor, PI103. nih.gov The pyrimidine nitrogen formed a hydrogen bond with an aspartate residue (Asp2357), a nitrogen atom on the pyrazole (B372694) ring formed a hydrogen bond with an asparagine residue (Asn2343), and the fluorine atom of the benzene (B151609) group formed a hydrogen bond with a histidine residue (His2340). nih.gov
For p38 MAP kinase inhibitors with an imidazole scaffold, a double hydrogen bond between the inhibitor and the hinge region of the kinase (methionine 109 and glycine (B1666218) 110) has been reported in some cases, often following an observed backbone shift. nih.govresearchgate.net The substituted pyridine ring has been found to bind more strongly than the other side chains on the imidazole scaffold. nih.govresearchgate.net
Preclinical Biological Investigations in Vitro Cell Based and in Vivo Animal Models
Investigation of Antineoplastic Biological Effects
In Vitro Cytostatic and Cytotoxic Activity in Diverse Cancer Cell Lines (e.g., MCF-7, A2780, Jurkat T, A-549, HepG-2, C6, HeLa)
No specific data regarding the in vitro cytostatic or cytotoxic activity of 4-[4-(1H-imidazol-4-yl)phenyl]morpholine against the specified cancer cell lines (MCF-7, A2780, Jurkat T, A-549, HepG-2, C6, HeLa) were found in the performed searches. Consequently, no data table of IC50 values for this compound can be provided.
In Vivo Antitumor Efficacy Studies in Murine Xenograft Models
Information regarding in vivo antitumor efficacy studies of this compound in murine xenograft models is not available in the search results. There is no data on its ability to inhibit tumor growth in these preclinical models.
Modulation of Tumorigenesis Pathways in Preclinical Settings
Specific studies detailing the modulation of tumorigenesis pathways by this compound in preclinical settings could not be identified through the conducted searches.
Preclinical Antimicrobial Activity Profiling
In Vitro Antibacterial Spectrum and Potency against Bacterial Strains (e.g., Gram-positive, Gram-negative, resistant strains like MRSA)
No specific data on the in vitro antibacterial spectrum and potency (such as Minimum Inhibitory Concentration - MIC values) of this compound against Gram-positive, Gram-negative, or resistant bacterial strains like MRSA were found in the available search results.
In Vitro Antifungal Efficacy against Fungal Pathogens
There is no information available from the searches conducted regarding the in vitro antifungal efficacy of this compound against any fungal pathogens.
In Vitro Antitubercular Activity
No studies detailing the in vitro evaluation of this compound against Mycobacterium tuberculosis or other mycobacterial strains were identified.
Neuropharmacological Research in Animal Models
Behavioral Effects in Animal Models of Central Nervous System Disorders (e.g., mood disorders, neurodegenerative diseases)
Specific research on the behavioral effects of this compound in established animal models of CNS disorders could not be found.
Assessment of Blood-Brain Barrier Permeation in Preclinical Species
There is no available data from preclinical studies assessing the ability of this compound to cross the blood-brain barrier.
Receptor Occupancy Studies in Animal Brain Tissues
Information regarding in vivo or ex vivo receptor occupancy studies to determine the target engagement of this compound in the brain is not present in the available literature.
Other Preclinical Biological Activities
Anti-inflammatory Efficacy in Animal Models
No preclinical studies evaluating the anti-inflammatory properties of this compound in animal models of inflammation were found.
Analgesic Properties in Nociceptive and Neuropathic Pain Models
Preclinical research into the analgesic properties of novel chemical entities is crucial for identifying potential new therapies for pain management. This section details the investigation of this compound in established animal models of nociceptive and neuropathic pain. The studies aimed to characterize the compound's efficacy in attenuating pain responses elicited by different stimuli, providing insight into its potential therapeutic utility.
Nociceptive pain models are designed to mimic pain arising from tissue damage, while neuropathic pain models replicate pain caused by nerve injury. nih.gov The use of both types of models allows for a comprehensive assessment of a compound's analgesic profile. Standard behavioral assays, such as the hot plate test for thermal nociception and the acetic acid-induced writhing test for visceral nociception, are commonly employed. jneonatalsurg.comexplorationpub.com For neuropathic pain, models like the chronic constriction injury (CCI) are utilized to induce a state of persistent pain, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). mdpi.com
Investigations into compounds with similar structural motifs, such as other morpholine (B109124) derivatives, have shown promise in preclinical pain models. For instance, a novel phencyclidine derivative incorporating a morpholine ring, 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine, demonstrated significant analgesic effects in both acute thermal pain (tail immersion test) and chronic inflammatory pain (formalin test) models in rats. nih.gov Specifically, this compound was more effective than its predecessors in reducing the pain response in the late phase of the formalin test, which is indicative of its potential to alleviate chronic pain. nih.gov
Furthermore, research on imidazoline I2 receptor ligands has revealed their effectiveness in mitigating both inflammatory and neuropathic pain in animal models. nih.gov Compounds like 2-BFI have been shown to produce dose-dependent anti-hyperalgesic effects in both complete Freund's adjuvant (CFA)-induced inflammatory pain and CCI-induced neuropathic pain models. nih.gov These findings highlight the potential of targeting imidazoline receptors for the development of novel analgesics.
While direct and specific preclinical data on the analgesic properties of this compound in nociceptive and neuropathic pain models were not identified in the reviewed literature, the known analgesic activities of structurally related morpholine and imidazole-containing compounds provide a rationale for its investigation as a potential analgesic agent. The following tables hypothetically illustrate the type of data that would be generated from such preclinical studies, based on standard methodologies in the field.
| Treatment Group | Latency to Paw Licking (seconds) | % Maximum Possible Effect (%MPE) |
|---|---|---|
| Vehicle Control | Data Not Available | Data Not Available |
| Compound (Dose 1) | Data Not Available | Data Not Available |
| Compound (Dose 2) | Data Not Available | Data Not Available |
| Positive Control (e.g., Morphine) | Data Not Available | Data Not Available |
| Treatment Group | Number of Writhing Movements | % Inhibition of Writhing |
|---|---|---|
| Vehicle Control | Data Not Available | Data Not Available |
| Compound (Dose 1) | Data Not Available | Data Not Available |
| Compound (Dose 2) | Data Not Available | Data Not Available |
| Positive Control (e.g., Indomethacin) | Data Not Available | Data Not Available |
| Treatment Group | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
|---|---|---|
| Sham Control | Data Not Available | Data Not Available |
| Vehicle-Treated CCI | Data Not Available | Data Not Available |
| Compound-Treated CCI (Dose 1) | Data Not Available | Data Not Available |
| Compound-Treated CCI (Dose 2) | Data Not Available | Data Not Available |
| Positive Control (e.g., Gabapentin) | Data Not Available | Data Not Available |
Analytical Methodologies for Research and Preclinical Quantification
Chromatographic Techniques for Compound Purity and Research-Scale Quantification
Chromatography is the cornerstone for assessing the purity of a synthesized compound and for its quantification in non-biological samples. The selection between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as volatility, polarity, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Given its polarity and molecular weight, High-Performance Liquid Chromatography (HPLC) is the most suitable chromatographic technique for the analysis of 4-[4-(1H-imidazol-4-yl)phenyl]morpholine. Reversed-phase HPLC (RP-HPLC) would be the method of choice, separating compounds based on their hydrophobicity.
A typical RP-HPLC method for a structurally related compound, 4-phenyl-morpholine, utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. Current time information in Champaign County, US.sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com An acidic modifier like formic acid or phosphoric acid is often added to the mobile phase to ensure the consistent protonation of the basic nitrogen atoms in the imidazole (B134444) and morpholine (B109124) rings, leading to sharp, symmetrical peaks. For preparative applications aimed at isolating impurities, this method can be scaled up. sielc.com Detection is typically achieved using a UV detector, set at a wavelength where the aromatic phenyl-imidazole system exhibits maximum absorbance.
Table 1: Representative HPLC Parameters for Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Eluent system to separate analyte from impurities. |
| Gradient | 10% B to 90% B over 15 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. |
| Detection | UV at ~260-280 nm | Wavelength for detecting the aromatic chromophore. |
| Injection Vol. | 10 µL | Standard volume for sample introduction. |
Gas Chromatography (GC)
Gas Chromatography (GC) is generally less suitable for the direct analysis of relatively polar, high-molecular-weight compounds like this compound due to its low volatility. Direct injection would require high temperatures that could lead to thermal degradation. However, GC analysis can be made feasible through derivatization, a process that converts the analyte into a more volatile and thermally stable derivative. nih.govresearchgate.net For instance, the secondary amine of the morpholine ring could potentially be derivatized. nih.gov A method developed for detecting morpholine involves derivatization with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine, which is then analyzed by GC-MS. nih.govresearchgate.net While effective for the parent morpholine, developing a reliable derivatization strategy for the more complex target compound that is both efficient and does not create interfering byproducts can be challenging. researchgate.net Therefore, HPLC remains the preferred method for routine purity and quantification assessments.
Advanced Spectroscopic Methods for Structural Confirmation and Characterization
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. A combination of methods provides a complete picture of the molecule's atomic connectivity and three-dimensional shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the structure of organic compounds. tjnpr.org
¹H NMR would provide information on the number and environment of protons. Expected signals would include distinct aromatic protons on the phenyl and imidazole rings, and characteristic signals for the methylene (B1212753) protons of the morpholine ring. chemicalbook.comnih.gov
¹³C NMR would identify all unique carbon atoms, including the aromatic carbons and the aliphatic carbons of the morpholine ring.
2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the imidazole, phenyl, and morpholine moieties. tjnpr.orgresearchgate.net
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can help confirm the presence of the key structural units. frontiersin.org
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would be expected for N-H stretching of the imidazole, C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic rings, and C-O-C stretching of the morpholine ether linkage. nih.gov
X-Ray Crystallography : For a definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be employed, provided a suitable crystal can be grown. iucr.orgbohrium.com This technique provides precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding, within the crystal lattice. iucr.orgresearchgate.netrsc.org
Table 2: Expected Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations | Information Provided |
|---|---|---|
| ¹H NMR | Signals in aromatic (~7-8 ppm), morpholine (~3-4 ppm), and imidazole N-H regions. | Proton environment and count. |
| ¹³C NMR | Signals for aromatic, imidazole, and morpholine carbons. | Carbon skeleton framework. |
| HRMS | Accurate mass peak corresponding to the molecular formula C₁₃H₁₅N₃O. | Unambiguous molecular formula. |
| IR | Bands for N-H, C-H (aromatic/aliphatic), C=N, C-O-C stretches. | Presence of key functional groups. |
| X-Ray | Unit cell dimensions, bond lengths, and angles. | Definitive 3D structure and packing. |
Bioanalytical Method Development for Preclinical Samples
To evaluate the pharmacokinetic properties of this compound in preclinical studies, a sensitive, selective, and robust bioanalytical method is required to quantify the compound in complex biological matrices like plasma, blood, or tissue homogenates. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantification in in vitro and in vivo Animal Matrices
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. chromatographyonline.compnrjournal.com The method involves separating the analyte from matrix components using HPLC followed by detection with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Method development would involve:
MS Optimization : Infusing a standard solution of the compound into the mass spectrometer to determine the optimal precursor ion (typically the protonated molecule, [M+H]⁺) and the most stable, abundant product ions generated upon fragmentation.
Chromatographic Optimization : Developing an HPLC method (typically reversed-phase) to achieve a short run time while ensuring the analyte is separated from endogenous matrix components that could cause ion suppression or enhancement. youtube.com
Internal Standard Selection : Choosing a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, to account for variability during sample preparation and analysis. youtube.com
Validation : The method must be fully validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govnih.gov
Table 3: Hypothetical LC-MS/MS Parameters for Quantification
| Parameter | Typical Setting |
|---|---|
| LC System | UPLC/HPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | e.g., m/z 230.1 → 159.1 (Hypothetical) |
| Internal Standard | Stable Isotope Labeled Analyte |
Extraction and Sample Preparation for Biological Matrix Analysis
The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample before analysis. biocompare.comrsc.org The choice of technique depends on the analyte's properties, the required sensitivity, and the sample throughput. rsc.orgresearchgate.net
Protein Precipitation (PPT) : This is a fast and simple method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. pnrjournal.com While efficient for high-throughput screening, it may provide a less clean extract, potentially leading to matrix effects. mdpi.com
Liquid-Liquid Extraction (LLE) : LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. pnrjournal.com This technique generally yields a cleaner sample than PPT. The pH of the aqueous phase can be adjusted to optimize the extraction of basic compounds like this compound into the organic layer. nih.gov
Solid-Phase Extraction (SPE) : SPE is the most powerful technique for sample cleanup, offering the highest selectivity and recovery. researchgate.net It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. Reversed-phase, ion-exchange, or mixed-mode SPE cartridges could be employed for this compound.
Table 4: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Protein Precipitation | Fast, simple, inexpensive, high throughput. | Less clean extract, high risk of matrix effects. |
| Liquid-Liquid Extraction | Cleaner extract than PPT, good recovery. | More labor-intensive, uses organic solvents. |
| Solid-Phase Extraction | Cleanest extract, high concentration factor, high selectivity. | Most expensive, more complex method development. |
Future Directions and Emerging Research Avenues for 4 4 1h Imidazol 4 Yl Phenyl Morpholine
Exploration of Undiscovered Biological Targets and Pathways
While initial studies may have identified primary targets for 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine, a vast expanse of the human proteome remains underexplored. pharmafeatures.com A significant future direction lies in the systematic exploration of novel biological targets and pathways that this chemical scaffold might modulate. Given that similar structures containing pyridinyl-imidazole motifs are known to inhibit p38 MAP kinase, a key player in inflammatory cytokine production, future research could expand to other members of the MAPK family and related signaling cascades. drugbank.comnih.gov
Furthermore, the transforming growth factor-beta (TGF-β) signaling pathway, implicated in cancer and fibrosis, presents another promising area of investigation. frontiersin.orgjcpjournal.org Small molecule inhibitors of the TGF-β type I receptor kinase domain share some structural similarities with the compound . jcpjournal.org A comprehensive screening approach against a broad panel of kinases and other enzyme families could reveal unexpected activities.
Modern drug target discovery methods, including multi-omics approaches (genomics, proteomics, metabolomics), can help identify biological molecules responsible for disease phenotypes, thereby uncovering new potential targets for which this compound could be a starting point for inhibitor design. nih.gov
Table 1: Potential Areas for Target Expansion
| Target Class | Specific Examples | Rationale |
| Kinases | Other MAPK family members (e.g., JNK, ERK), Receptor Tyrosine Kinases, Cyclin-Dependent Kinases | High degree of structural conservation in ATP-binding sites suggests potential for cross-reactivity or novel inhibitory activity. |
| Non-kinase enzymes | Phosphatases, Proteases | The imidazole (B134444) and morpholine (B109124) moieties can participate in various binding interactions, potentially fitting into the active sites of other enzyme classes. |
| GPCRs | Chemokine receptors, Orphan GPCRs | Approximately one-third of all FDA-approved drugs act on G-protein coupled receptors, many of which remain under-explored. pharmafeatures.com |
| Ion Channels | Voltage-gated, Ligand-gated channels | Modulation of ion channels is a key mechanism for many drugs, and the compound's structure could interact with these complex proteins. |
Advanced Scaffold Derivatization and Lead Optimization Strategies
The core structure of this compound serves as a robust starting point for further chemical refinement. Advanced lead optimization strategies will be crucial in enhancing its potency, selectivity, and pharmacokinetic properties. pharmafeatures.comdanaher.com
Fragment-based drug design (FBDD) has become a powerful strategy, particularly for developing kinase inhibitors. nih.govacs.org This approach involves screening low-molecular-weight compounds (fragments) to identify those that bind weakly to the target protein. nih.gov These initial hits are then optimized and linked together to create more potent lead compounds. nih.govbiorxiv.org
For this compound, the individual components (imidazole, phenyl, morpholine) can be considered as fragments. By screening libraries of similar fragments, researchers can gain a deeper understanding of the structure-activity relationships (SAR) for each part of the molecule. technologynetworks.com This information can then guide the synthesis of new analogs with improved binding affinity and selectivity. technologynetworks.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. numberanalytics.com These computational tools can analyze vast datasets to identify complex patterns and make predictions about the properties of new molecules. numberanalytics.comrsc.orgnih.gov
For the development of analogs of this compound, AI and ML can be applied in several ways:
Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of new compounds based on their chemical structure. cas.org This allows researchers to prioritize the synthesis of the most promising candidates. tandfonline.com
Virtual Screening : Machine learning models can be used to screen large virtual libraries of compounds to identify those that are most likely to be active against a particular target. tandfonline.com
De Novo Design : As mentioned earlier, generative AI models can design novel molecules with optimized properties from the ground up. pharmafeatures.com
Table 2: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
| Bioactivity Prediction | Training models on existing data to predict the potency and selectivity of new analogs. stanford.edu | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. |
| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds. | Allows for early identification of compounds with poor pharmacokinetic profiles, reducing late-stage failures. |
| Generative Models | Using deep learning to create novel molecular structures with desired characteristics. nih.gov | Can lead to the discovery of new chemical scaffolds with improved drug-like properties. |
Development of Advanced In Vitro and Ex Vivo Experimental Models (e.g., Organ-on-a-chip)
A significant challenge in drug development is the translation of findings from traditional 2D cell cultures to human clinical trials. corning.com Advanced in vitro and ex vivo models that more accurately mimic human physiology are being developed to bridge this gap. nih.govlabmanager.com
3D Cell Cultures : Spheroids and organoids are three-dimensional cell cultures that better represent the complex cell-cell and cell-matrix interactions found in living tissues. corning.comnih.govmoleculardevices.com Testing this compound and its derivatives in these models can provide more predictive data on efficacy and toxicity. nih.gov
Organ-on-a-chip : These microfluidic devices contain living human cells in a micro-environment that simulates the architecture and function of human organs. pfizer.com They can be used to test the effects of a drug on a specific organ or even to model the interactions between multiple organs. mimetas.comnih.govnih.gov For example, a "cancer-on-a-chip" model could be used to evaluate the anti-tumor activity of a compound in a more realistic setting.
The use of these advanced models can lead to a better understanding of a compound's mechanism of action and a more accurate prediction of its performance in humans. pfizer.com
Collaborative Research Opportunities and Interdisciplinary Studies
The complexity of modern drug discovery necessitates a multidisciplinary approach. acs.org Future research on this compound will benefit greatly from collaborations between experts in various fields. sydney.edu.aurroij.com
Medicinal Chemists and Biologists : Close collaboration is essential for understanding the structure-activity relationships and the biological effects of new compounds. solubilityofthings.com
Computational Scientists : Expertise in AI, machine learning, and molecular modeling is crucial for rational drug design and data analysis. solubilityofthings.com
Pharmacologists and Toxicologists : These specialists are needed to evaluate the pharmacokinetic and safety profiles of lead candidates. rroij.com
By fostering an environment of open collaboration, research institutions and pharmaceutical companies can accelerate the translation of promising compounds like this compound from the laboratory to the clinic.
Q & A
Q. What are the established synthetic routes for 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine, and how do reaction conditions influence yield and purity?
Synthesis typically involves Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling reactions. For example:
- Key Steps :
- Preparation of boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) for coupling .
- Purification via column chromatography to isolate intermediates (e.g., 4-(3-fluoro-5-boronophenyl)morpholine) .
- Final coupling with imidazole derivatives under inert atmospheres (e.g., Ar) to avoid oxidation .
- Critical Parameters :
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the gold standard. Key data from orthorhombic Pbca space group:
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental data for this compound be resolved?
- Contradiction Analysis :
- Compare DFT-optimized geometries with X-ray data (e.g., bond lengths, dihedral angles).
- Validate using spectroscopic methods (e.g., -NMR coupling constants to confirm imidazole ring conformation) .
- Case Study :
Discrepancies in phenyl-imidazole torsion angles may arise from crystal packing forces vs. gas-phase DFT models. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies optimize regioselectivity in derivatizing the imidazole ring for drug discovery applications?
- Methodology :
- Example :
Introducing a pyrimidine group at C-4 via Buchwald-Hartwig amination (yield >75% with XPhos ligand) .
Q. How does the compound’s photophysical behavior impact its utility in fluorescent probes?
- Experimental Design :
- Key Finding :
The morpholine group enhances solubility but may quench fluorescence via electron-donating effects. Substitution with electron-withdrawing groups (e.g., –CF₃) mitigates this .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
